molecular formula C22H34N2O9 B2972003 TCO-PEG3-NHS ester CAS No. 2141981-88-4

TCO-PEG3-NHS ester

Cat. No.: B2972003
CAS No.: 2141981-88-4
M. Wt: 470.519
InChI Key: BLPWLRIVXKTLNU-UPHRSURJSA-N
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Description

TCO-PEG3-NHS ester is a polyethylene glycol-based linker that contains a trans-cyclooctene moiety and a N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and its high water solubility. The hydrophilic polyethylene glycol spacer in this compound reduces steric hindrance during ligation, making it an ideal reagent for labeling antibodies, proteins, and other macromolecules .

Mechanism of Action

Target of Action

TCO-PEG3-NHS Ester is primarily used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety . The primary targets of this compound are therefore these macromolecules, which play a crucial role in various biological processes, including immune response, signal transduction, and cellular function .

Mode of Action

The this compound compound contains a TCO moiety and a NHS ester. The NHS ester group reacts with primary amines at physiological pH, forming stable amide bonds . This allows the TCO moiety to be covalently attached to the target macromolecules . The hydrophilic PEG spacer in the compound increases water-solubility and decreases steric hindrance during ligation .

Biochemical Pathways

this compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of this compound thus affects the ubiquitin-proteasome pathway and its downstream effects, which include the degradation of target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the labeling of target macromolecules with a TCO moiety . This enables the subsequent attachment of other molecules or compounds for various purposes, such as the creation of PROTACs . At the molecular and cellular level, this can lead to the degradation of specific target proteins, altering cellular functions and potentially influencing disease states .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other reactive substances.

Biochemical Analysis

Biochemical Properties

TCO-PEG3-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its TCO moiety, which can bind to molecules containing tetrazine . The nature of these interactions is covalent, leading to the formation of stable complexes .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in the degradation of target proteins . By facilitating the formation of PROTACs, this compound can influence cell function by altering protein levels within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound facilitates this process by providing a stable and flexible connection between the E3 ligase ligand and the target protein ligand .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the sustained degradation of target proteins facilitated by PROTACs containing this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific PROTAC being used and the target protein being degraded . Different dosages could lead to varying degrees of target protein degradation, potentially resulting in different physiological responses .

Metabolic Pathways

As a component of PROTACs, this compound is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by the properties of the PROTAC it is incorporated into . Factors such as the size, charge, and hydrophobicity of the PROTAC could affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound would be determined by the target protein of the PROTAC it is part of . For example, if the target protein is located in the nucleus, the PROTAC – and thus this compound – would also be localized to the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG3-NHS ester typically involves the reaction of a trans-cyclooctene derivative with a polyethylene glycol spacer and a N-hydroxysuccinimide ester. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide, dichloromethane, or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

TCO-PEG3-NHS ester primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group reacts readily with primary amines to form stable amide bonds. Additionally, the trans-cyclooctene moiety in this compound can participate in strain-promoted, copper-free click chemistry reactions with tetrazine groups .

Common Reagents and Conditions

    Substitution Reactions: Primary amines are the most common reagents used in substitution reactions with this compound. The reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH (pH 7-9).

    Click Chemistry Reactions: Tetrazine derivatives are used in click chemistry reactions with the trans-cyclooctene moiety. .

Major Products

The major products formed from the substitution reactions of this compound are amide-linked conjugates. In click chemistry reactions, the major products are stable covalent linkages between the trans-cyclooctene and tetrazine groups .

Scientific Research Applications

TCO-PEG3-NHS ester has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and in bioconjugation techniques to label and modify biomolecules.

    Biology: The compound is employed in the labeling of proteins, antibodies, and other macromolecules for imaging and diagnostic purposes.

    Medicine: this compound is used in the development of targeted drug delivery systems and in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.

    Industry: The compound is used in the production of advanced materials and in various biotechnological applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPWLRIVXKTLNU-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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